molecular formula C14H21NO2 B267173 N-(sec-butyl)-4-isopropoxybenzamide

N-(sec-butyl)-4-isopropoxybenzamide

Cat. No. B267173
M. Wt: 235.32 g/mol
InChI Key: YOPGIKXTLLLSNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(sec-butyl)-4-isopropoxybenzamide, also known as BIBN4096BS, is a selective antagonist of the calcitonin gene-related peptide (CGRP) receptor. It was first synthesized in 1999 by scientists at the pharmaceutical company Boehringer Ingelheim. Since then, BIBN4096BS has been extensively studied for its potential therapeutic applications in the treatment of migraine headaches.

Mechanism of Action

N-(sec-butyl)-4-isopropoxybenzamide selectively blocks the CGRP receptor, preventing the activation of downstream signaling pathways that contribute to migraine headache pathophysiology. CGRP is a potent vasodilator, and its activation leads to increased blood flow to the brain, which is thought to contribute to the pain and other symptoms associated with migraine headaches. By blocking the CGRP receptor, N-(sec-butyl)-4-isopropoxybenzamide reduces this vasodilation and can alleviate migraine symptoms.
Biochemical and Physiological Effects:
N-(sec-butyl)-4-isopropoxybenzamide has been shown to effectively block CGRP receptor activation in animal models, leading to a reduction in migraine headache symptoms. In addition, N-(sec-butyl)-4-isopropoxybenzamide has been shown to have a favorable safety profile, with no significant adverse effects reported in human clinical trials.

Advantages and Limitations for Lab Experiments

One advantage of N-(sec-butyl)-4-isopropoxybenzamide is its selectivity for the CGRP receptor, which reduces the risk of off-target effects. However, one limitation is that it may not be effective for all types of migraine headaches, as other neuropeptides and signaling pathways may also contribute to migraine pathophysiology.

Future Directions

For research on N-(sec-butyl)-4-isopropoxybenzamide include further clinical trials to determine its efficacy and safety in treating migraine headaches, as well as studies to investigate its potential applications in other neurological disorders. In addition, researchers may explore the use of N-(sec-butyl)-4-isopropoxybenzamide in combination with other drugs or therapies to enhance its efficacy.

Synthesis Methods

The synthesis of N-(sec-butyl)-4-isopropoxybenzamide involves several steps, including the reaction of sec-butylamine with 4-chloro-3-nitrobenzoic acid to form the corresponding amide. This intermediate is then reduced to the corresponding aniline, which is subsequently reacted with isopropyl chloroformate to form the final product.

Scientific Research Applications

N-(sec-butyl)-4-isopropoxybenzamide has been studied extensively for its potential therapeutic applications in the treatment of migraine headaches. Migraine headaches are a common neurological disorder characterized by recurrent episodes of severe headache, often accompanied by nausea, vomiting, and sensitivity to light and sound. CGRP is a neuropeptide that has been implicated in the pathophysiology of migraine headaches, and N-(sec-butyl)-4-isopropoxybenzamide has been shown to effectively block CGRP receptor activation in animal models.

properties

Product Name

N-(sec-butyl)-4-isopropoxybenzamide

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

N-butan-2-yl-4-propan-2-yloxybenzamide

InChI

InChI=1S/C14H21NO2/c1-5-11(4)15-14(16)12-6-8-13(9-7-12)17-10(2)3/h6-11H,5H2,1-4H3,(H,15,16)

InChI Key

YOPGIKXTLLLSNK-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)OC(C)C

Canonical SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.